molecular formula C15H29BClNO2 B571571 (S)-BoroLeu-(-)-Pinanediol-hydrochloride CAS No. 945606-99-5

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

Cat. No.: B571571
CAS No.: 945606-99-5
M. Wt: 301.662
InChI Key: XIWVZUJBIPFACB-PYRZAVJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BoroLeu-(-)-Pinanediol-hydrochloride typically involves the reaction of (S)-Leucine with pinanediol boronic ester. The process often includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may include the use of automated reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-BoroLeu-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester back to its parent alcohol or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, reduced alcohols, and substituted boronic esters. These products are often used as intermediates in further chemical synthesis or as functional materials in research.

Scientific Research Applications

(S)-BoroLeu-(-)-Pinanediol-hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in understanding its potential therapeutic effects and applications in drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-BoroLeu-(-)-Pinanediol-hydrochloride include other chiral boronic acid derivatives and pinanediol boronic esters. Examples include:

  • ®-BoroLeu-(-)-Pinanediol-hydrochloride
  • (S)-BoroVal-(-)-Pinanediol-hydrochloride
  • (S)-BoroIle-(-)-Pinanediol-hydrochloride

Uniqueness

What sets this compound apart is its specific stereochemistry and the unique combination of the leucine and pinanediol moieties

Properties

IUPAC Name

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWVZUJBIPFACB-PYRZAVJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657811
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945606-99-5
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.